1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Medicinal Chemistry Drug Design Isosteric Replacement

Sourcing heterocyclic building blocks that reliably improve solubility without compromising potency remains a critical bottleneck in medicinal chemistry. 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-16-9) directly addresses this challenge as a validated non-classical indole isostere, enabling the synthesis of imidazo[1,2-b]pyrazole-7-carboxamides with nanomolar anticancer activity. - Superior Physicochemical Profile: Exhibits predicted water solubility of 612 mg/L and LogP of 0.7, reducing reliance on organic co-solvents in cell-based assays. - Validated Biological Activity: Derivatives demonstrate nanomolar potency against leukemia cell lines (HL-60, MOLT-4, MV-4-11) and selective melanoma cell elimination while sparing healthy keratinocytes. - Supply Assurance: Available in multiple batch sizes with full analytical documentation (HPLC, NMR) to support both early discovery and lead optimization campaigns.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 135830-16-9
Cat. No. B178762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS135830-16-9
Synonyms1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid(SALTDATA: FREE)
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C=CN2C1=C(C=N2)C(=O)O
InChIInChI=1S/C7H7N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h2-4H,1H3,(H,11,12)
InChIKeyGMJYHHCMCASXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid – Technical Profile


1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-16-9, molecular formula C₇H₇N₃O₂, MW 165.15 g/mol) is a heterocyclic building block featuring a fused imidazo[1,2-b]pyrazole core with a carboxylic acid functional group at the 7-position and a methyl substituent at the 1-position . This scaffold has been recognized as a non-classical isostere of indole, offering distinct physicochemical properties compared to the indole ring system [1]. The compound serves as a key intermediate for the synthesis of imidazo[1,2-b]pyrazole-7-carboxamides, a class that has demonstrated potent biological activities, including anticancer effects at nanomolar concentrations [2].

Why Generic Substitution Fails


Generic substitution with simpler indole or pyrazole carboxylic acids is precluded by fundamental differences in the scaffold's electronic configuration and metabolic profile. The 1H-imidazo[1,2-b]pyrazole system functions as a non-classical isostere of indole, but direct comparative assays demonstrate that this substitution yields significantly improved aqueous solubility relative to the indole-containing parent drug pruvanserin [1]. This physicochemical advantage is a direct consequence of the fused heteroaromatic architecture, which alters hydrogen-bonding capacity and molecular geometry in ways that single-ring alternatives cannot replicate. Procurement of the exact 1-methyl-7-carboxylic acid derivative is therefore essential for projects that rely on this validated scaffold to achieve favorable drug-like properties.

Quantitative Differentiation Evidence


Enhanced Aqueous Solubility Over Indole

The 1H-imidazo[1,2-b]pyrazole scaffold, from which 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is derived, demonstrates significantly improved aqueous solubility when used as an isosteric replacement for indole. In direct comparative assays, substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole in the drug pruvanserin resulted in a marked increase in aqueous solubility [1]. This property is inherent to the fused heterocyclic core and is expected to confer similar advantages to derivatives bearing the 7-carboxylic acid functionality.

Medicinal Chemistry Drug Design Isosteric Replacement

Potent Cytotoxicity in Leukemia Cells

Imidazo[1,2-b]pyrazole-7-carboxamides, which are directly synthesized from 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, exhibit potent cytotoxic activity against human leukemia cell lines at nanomolar concentrations. The lead compound DU385 demonstrated IC₅₀ values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) [1]. This level of potency positions the scaffold as a highly promising starting point for anticancer drug discovery, with activity comparable to or exceeding that of established chemotherapeutic agents.

Oncology Apoptosis Leukemia

Selective Anti-Melanoma Activity

Derivatives incorporating the imidazo[1,2-b]pyrazole scaffold exhibit selective cytotoxicity against melanoma cells while preserving the viability of healthy keratinocytes. Compound 1h, a triazole-fused imidazo-pyrazole derivative, demonstrated potent cytotoxic and pro-oxidant effects on human metastatic melanoma cell lines (MeOV and MeTA) but did not affect healthy keratinocytes (HaCAT) [1]. This selectivity profile is a critical advantage over non-specific cytotoxic agents and suggests that the imidazo[1,2-b]pyrazole core can be elaborated to achieve tumor-selective activity.

Melanoma Selective Toxicity Cancer Therapeutics

Predicted Physicochemical Properties

The compound 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 135830-16-9) possesses a predicted water solubility of 612.03 mg/L at 25°C and a calculated LogP of approximately 0.7 [1][2]. These values indicate moderate aqueous solubility and relatively low lipophilicity, which are favorable characteristics for in vitro assay preparation and may translate to acceptable oral absorption potential. The compound's solid-state properties include a predicted melting point of 124.14°C and a density of 1.43 g/cm³ [1].

Pre-formulation Compound Management Solubility

Research & Industrial Applications


Anti-Leukemia Carboxamide Synthesis

This compound is ideally suited as a starting material for the synthesis of imidazo[1,2-b]pyrazole-7-carboxamide derivatives, which have demonstrated nanomolar potency against multiple leukemia cell lines (HL-60, MOLT-4, MV-4-11) [1]. Procurement enables structure-activity relationship (SAR) studies to further optimize this promising anticancer scaffold.

Melanoma-Selective Agent Development

The imidazo[1,2-b]pyrazole core, from which this compound is derived, serves as a platform for developing melanoma-selective therapeutics. Studies show that derivatives of this scaffold can eliminate metastatic melanoma cells while sparing healthy keratinocytes [1]. 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid provides a functionalized entry point for creating such selective agents.

Indole Isosteric Replacement

The 1H-imidazo[1,2-b]pyrazole scaffold acts as a non-classical isostere of indole, offering significantly improved aqueous solubility compared to the parent indole system [1]. 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be incorporated into drug candidates to enhance solubility and potentially improve oral bioavailability, addressing a common liability of indole-containing leads.

Pre-formulation & Compound Management

With a predicted water solubility of 612 mg/L and a LogP of 0.7 [1][2], this compound is well-suited for in vitro biological assays requiring aqueous solubility. Its favorable physicochemical profile reduces the need for high concentrations of organic co-solvents, minimizing solvent-induced artifacts in cell-based studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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